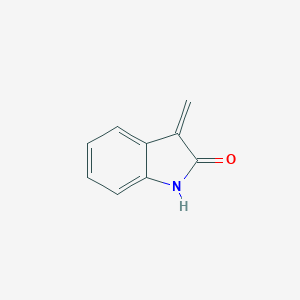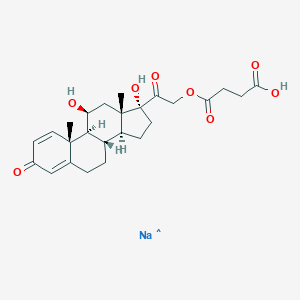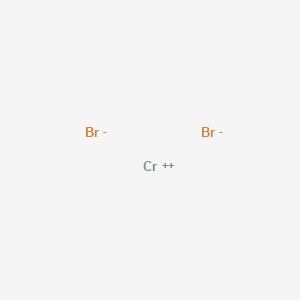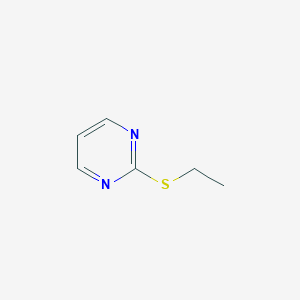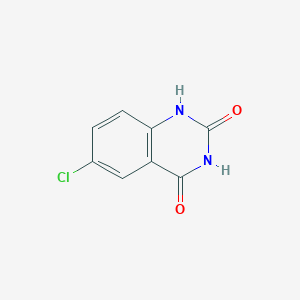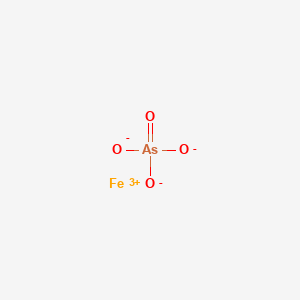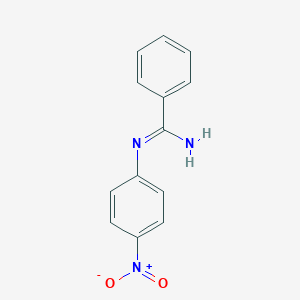![molecular formula C2H4O B167794 Acetaldehyde, [1,2-14C] CAS No. 1632-97-9](/img/structure/B167794.png)
Acetaldehyde, [1,2-14C]
概述
描述
Acetaldehyde, [1,2-14C] is a radiolabeled form of acetaldehyde, an organic chemical compound with the formula CH₃CHO. The radiolabeling involves the incorporation of carbon-14 isotopes at the 1 and 2 positions of the acetaldehyde molecule. This compound is used extensively in scientific research to trace and study metabolic pathways, chemical reactions, and environmental processes due to its radioactive properties.
准备方法
Synthetic Routes and Reaction Conditions: Acetaldehyde, [1,2-14C] can be synthesized through various methods. One common method involves the oxidation of ethanol, [1,2-14C] using oxidizing agents such as potassium dichromate or pyridinium chlorochromate. Another method includes the hydrolysis of vinyl chloride, [1,2-14C] in the presence of water and a catalyst.
Industrial Production Methods: Industrial production of acetaldehyde typically involves the Wacker process, where ethylene is oxidized in the presence of a palladium chloride and copper chloride catalyst. For the radiolabeled version, the starting materials would be radiolabeled to ensure the incorporation of carbon-14 isotopes.
Types of Reactions:
Oxidation: Acetaldehyde can be oxidized to acetic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: Acetaldehyde undergoes addition reactions with hydrogen cyanide to form cyanohydrins.
Condensation Reactions: It can participate in aldol condensation to form β-hydroxy aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium chloride, copper chloride.
Major Products Formed:
Oxidation: Acetic acid.
Reduction: Ethanol.
Addition: Cyanohydrins.
Condensation: β-hydroxy aldehydes.
科学研究应用
Acetaldehyde, [1,2-14C] is widely used in scientific research due to its radioactive properties. It is used to:
Trace Metabolic Pathways: In biological systems, it helps in studying the metabolic pathways of ethanol and its conversion to acetaldehyde and further to acetic acid.
Chemical Reaction Studies: It is used to investigate the mechanisms of various chemical reactions involving acetaldehyde.
Environmental Studies: It helps in understanding the environmental fate and transport of acetaldehyde in ecosystems.
Medical Research: It is used in studies related to alcohol metabolism and its effects on the human body.
作用机制
The mechanism of action of acetaldehyde, [1,2-14C] involves its participation in various biochemical and chemical reactions. In biological systems, it is metabolized by the enzyme alcohol dehydrogenase to form acetaldehyde, which is further oxidized to acetic acid by aldehyde dehydrogenase. The radiolabeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved.
相似化合物的比较
Formaldehyde: A simpler aldehyde with the formula CH₂O.
Propionaldehyde: An aldehyde with the formula C₃H₆O.
Butyraldehyde: An aldehyde with the formula C₄H₈O.
Comparison:
Formaldehyde: Unlike acetaldehyde, formaldehyde is a simpler molecule and is more reactive due to the presence of only one carbon atom.
Propionaldehyde: Propionaldehyde has a longer carbon chain and different reactivity compared to acetaldehyde.
Butyraldehyde: Butyraldehyde has an even longer carbon chain and exhibits different physical and chemical properties.
Acetaldehyde, [1,2-14C] is unique due to its radiolabeled carbon atoms, making it a valuable tool in research for tracing and studying various processes.
属性
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-XPULMUKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316448 | |
| Record name | Acetaldehyde-14C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-97-9 | |
| Record name | Acetaldehyde-14C2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde-14C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
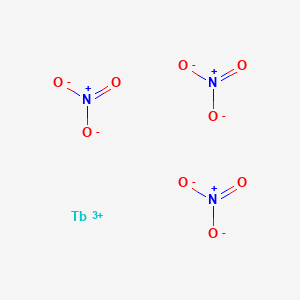
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B167714.png)
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
